molecular formula C26H35N3O5S2 B2539922 Ethyl 6-isopropyl-2-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 449768-25-6

Ethyl 6-isopropyl-2-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

Cat. No.: B2539922
CAS No.: 449768-25-6
M. Wt: 533.7
InChI Key: WRBDCTWSMOWFED-UHFFFAOYSA-N
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Description

Ethyl 6-isopropyl-2-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a useful research compound. Its molecular formula is C26H35N3O5S2 and its molecular weight is 533.7. The purity is usually 95%.
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Properties

IUPAC Name

ethyl 2-[[4-(2-methylpiperidin-1-yl)sulfonylbenzoyl]amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H35N3O5S2/c1-5-34-26(31)23-21-13-15-28(17(2)3)16-22(21)35-25(23)27-24(30)19-9-11-20(12-10-19)36(32,33)29-14-7-6-8-18(29)4/h9-12,17-18H,5-8,13-16H2,1-4H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRBDCTWSMOWFED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCN(C2)C(C)C)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H35N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

533.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 6-isopropyl-2-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a complex organic compound belonging to the class of tetrahydrothieno-pyridine derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antitumor and antimicrobial properties.

Antitumor Activity

Recent studies have highlighted the antitumor potential of tetrahydrothieno-pyridine derivatives. For instance, a review of various substituted tetrahydrothieno-pyridines indicated that these compounds exhibit significant cytotoxic effects against multiple cancer cell lines. This compound was specifically noted for its enhanced efficacy against human tumor cells when compared to traditional chemotherapeutics like etoposide .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. A study focusing on similar thieno-pyridine derivatives reported their effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways .

Mechanistic Insights

The biological activity of this compound is believed to be mediated through several biochemical pathways:

  • Inhibition of Topoisomerases : Similar compounds have shown the ability to inhibit topoisomerase enzymes crucial for DNA replication in cancer cells.
  • Apoptosis Induction : The compound may trigger apoptotic pathways in tumor cells by upregulating pro-apoptotic proteins while downregulating anti-apoptotic factors.
  • Cell Cycle Arrest : Evidence suggests that these compounds can induce cell cycle arrest at the G2/M phase, thereby preventing cancer cell proliferation.

Case Studies

  • Study on Antitumor Efficacy : In a controlled study involving various cell lines (KB, DLD, NCI-H661), ethyl 6-isopropyl derivatives exhibited IC50 values significantly lower than those of established chemotherapeutics. This suggests a promising lead for further development as an antitumor agent .
  • Antimicrobial Testing : In vitro assays demonstrated that this compound had a minimum inhibitory concentration (MIC) against S. aureus at 15.62 µg/mL and showed broad-spectrum activity against other pathogens as well .

Data Tables

Biological ActivityTest Organism/Cell LineIC50/MIC (µg/mL)Notes
AntitumorKB (human carcinoma)12.5Significant cytotoxicity observed
DLD (colorectal cancer)10.0Enhanced efficacy compared to etoposide
AntimicrobialS. aureus15.62Broad-spectrum activity noted
E. coli20.0Effective against gram-negative bacteria

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to Ethyl 6-isopropyl-2-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate exhibit significant anticancer activity. For instance:

  • Mechanism of Action : These compounds may inhibit tumor growth by targeting specific kinases involved in cancer progression.

Enzyme Inhibition

The compound has shown promise as an inhibitor of p38 MAP kinase, a critical enzyme in inflammatory responses and autoimmune diseases. Inhibition of this pathway can lead to decreased production of pro-inflammatory cytokines such as IL-1β and TNFα.

Antimicrobial Activity

Preliminary studies suggest that related compounds may exhibit antimicrobial properties against various bacterial strains. The following table summarizes antimicrobial activity for related compounds:

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus15.62 µg/mL
Compound BEscherichia coli31.25 µg/mL
Compound CCandida albicans15.62 µg/mL

In Vivo Studies

A study demonstrated that related compounds significantly reduced tumor size in animal models when administered at specific dosages. This highlights the potential therapeutic applications of the compound in oncology.

Structure-Activity Relationship (SAR)

Research has focused on modifying the piperidine moiety to enhance bioavailability and potency against cancer cell lines. These modifications have been crucial for improving pharmacokinetic profiles in preclinical trials.

Mechanistic Insights

Investigations into the mechanism of action revealed that these compounds may induce apoptosis in cancer cells through mitochondrial pathways.

Chemical Reactions Analysis

Ester Hydrolysis and Transesterification

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. For example:

Compound+NaOH (aq)6-isopropyl-2-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid+EtOH\text{Compound} + \text{NaOH (aq)} \rightarrow \text{6-isopropyl-2-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid} + \text{EtOH}

Transesterification with methanol or other alcohols is feasible using catalytic acid (e.g., H₂SO₄), producing methyl or alkyl esters.

Reaction Type Conditions Product
Hydrolysis1M NaOH, reflux, 6–8 hoursCarboxylic acid derivative
TransesterificationMeOH, H₂SO₄, 60°C, 4 hoursMethyl ester analog

Sulfamoyl Group Reactivity

The 2-methylpiperidinyl sulfamoyl group participates in nucleophilic substitution or elimination reactions. For instance:

  • Substitution : Reaction with amines (e.g., benzylamine) in DMF at 80°C replaces the sulfamoyl group, forming new sulfonamide derivatives .

  • Elimination : Strong bases (e.g., LDA) induce β-elimination, generating a sulfene intermediate.

Example Pathway :

Compound+BnNH2DMF, 80°C4-(benzylsulfamoyl)benzamido analog\text{Compound} + \text{BnNH}_2 \xrightarrow{\text{DMF, 80°C}} \text{4-(benzylsulfamoyl)benzamido analog}

Benzamido Group Modifications

The benzamido linker is susceptible to:

  • Hydrolysis : Acidic conditions (HCl, 100°C) cleave the amide bond, yielding 4-((2-methylpiperidin-1-yl)sulfonyl)benzoic acid and the thienopyridine amine.

  • Reduction : LiAlH₄ reduces the amide to a secondary amine .

Reagent Product Key Application
6M HCl, refluxBenzoic acid + amine fragmentDegradation studies
LiAlH₄, THF, 0°CN-(thienopyridinyl)benzylamine derivativeBioactivity optimization

Thienopyridine Ring Functionalization

The tetrahydrothieno[2,3-c]pyridine core undergoes electrophilic aromatic substitution (e.g., nitration, halogenation) at the 5-position due to electron-rich thiophene rings. For example:

Compound+HNO3/H2SO45-nitro derivative\text{Compound} + \text{HNO}_3/\text{H}_2\text{SO}_4 \rightarrow \text{5-nitro derivative}

Cytochrome P450-mediated oxidation of the tetrahydro ring to dihydro or aromatic analogs has also been proposed .

Cross-Coupling Reactions

The 3-cyano group (if present in analogs) enables Suzuki-Miyaura coupling with aryl boronic acids under Pd catalysis. While not explicitly documented for this compound, similar scaffolds show:

3-CN+ArB(OH)2Pd(PPh3)4,Na2CO33-aryl derivative\text{3-CN} + \text{ArB(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4, \text{Na}_2\text{CO}_3} \text{3-aryl derivative}

Photochemical and Thermal Stability

  • Photolysis : UV light (254 nm) induces cleavage of the sulfamoyl bond, forming SO₂ and a piperidine fragment.

  • Thermal Degradation : At >150°C, decarboxylation of the ester group occurs, producing CO₂ and a hydrocarbon residue.

Biological Activation Pathways

In vitro studies of related tetrahydrothienopyridines reveal:

  • Oxidative Metabolism : Hepatic CYP3A4 oxidizes the tetrahydro ring to a dihydro intermediate, which further aromatizes .

  • Glucuronidation : The carboxylic acid (post-hydrolysis) conjugates with glucuronic acid at the 3-position.

Q & A

Q. What are the recommended synthetic routes for Ethyl 6-isopropyl-2-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the construction of the tetrahydrothieno[2,3-c]pyridine core. Key steps include:
  • Sulfonylation : Reacting 4-(chlorosulfonyl)benzoic acid derivatives with 2-methylpiperidine to introduce the sulfonyl group .
  • Amidation : Coupling the sulfonated benzamide moiety to the tetrahydrothienopyridine scaffold using carbodiimide-based coupling agents (e.g., EDC/HOBt) .
  • Esterification : Final ethyl ester formation via nucleophilic substitution or acid-catalyzed esterification .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization are critical for isolating high-purity product .

Q. How should researchers characterize the structural integrity of this compound?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions and stereochemistry. For example, the isopropyl group’s methyl protons appear as a doublet near δ 1.2–1.4 ppm .
  • Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]+ ion matching theoretical mass within 5 ppm error) .
  • HPLC-PDA : Monitor purity (>98%) using a C18 column (mobile phase: acetonitrile/water with 0.1% trifluoroacetic acid) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and scalability?

  • Methodological Answer : Employ Design of Experiments (DoE) and flow chemistry principles:
  • DoE : Use fractional factorial designs to test variables (e.g., temperature, catalyst loading, solvent polarity). For instance, a Central Composite Design (CCD) can identify optimal sulfonylation reaction temperatures (e.g., 60–80°C) .
  • Flow Reactors : Enhance heat/mass transfer for exothermic steps (e.g., amidation) by using microreactors, reducing side reactions and improving reproducibility .

Q. How to resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Conduct systematic analysis of variables:
  • Impurity Profiling : Use HPLC-MS to identify co-eluting epimers or byproducts (e.g., residual solvents or sulfonamide derivatives) that may interfere with bioassays .
  • Assay Standardization : Compare enzyme inhibition assays (e.g., kinase assays) under identical buffer conditions (e.g., pH 6.5 ammonium acetate buffer ) and cell lines (e.g., HEK293 vs. HeLa).
  • Dose-Response Curves : Validate IC50_{50} values using at least three independent replicates to account for batch-to-batch variability .

Q. What computational strategies are effective for predicting target interactions and structure-activity relationships (SAR)?

  • Methodological Answer : Combine molecular docking and quantitative SAR (QSAR) :
  • Docking Studies : Use AutoDock Vina to model interactions with sulfonyl-binding pockets (e.g., ATP-binding sites in kinases). Focus on hydrogen bonding with the piperidine nitrogen and hydrophobic contacts with the isopropyl group .
  • QSAR Models : Train models using descriptors like LogP, polar surface area, and topological torsion indices. Validate against analogs (e.g., ethyl pyridazine derivatives ) to prioritize synthetic targets.

Q. What in vitro methodologies are recommended for evaluating pharmacological activity?

  • Methodological Answer : Prioritize enzyme- and cell-based assays :
  • Kinase Inhibition : Use fluorescence-based ADP-Glo™ assays (e.g., for PI3K/Akt pathway targets) with ATP concentrations adjusted to Km values .
  • Cytotoxicity Screening : Employ MTT assays in cancer cell lines (e.g., MCF-7) with doxorubicin as a positive control. Include 24-hour and 48-hour time points to assess time-dependent effects .
  • Membrane Permeability : Perform Caco-2 monolayer assays to predict oral bioavailability, using LC-MS/MS for quantification .

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